molecular formula C26H34O6 B607327 Englerin A CAS No. 1094250-15-3

Englerin A

Cat. No. B607327
CAS RN: 1094250-15-3
M. Wt: 442.55
InChI Key: GACOFEKSDCOVMV-RRYXBOBMSA-N
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Description

Englerin A is a guaiane sesquiterpenoid isolated from the bark of Phyllanthus engleri, a plant native to Tanzania and Zimbabwe . It is a potent and selective activator of TRPC4 and TRPC5 channels, with EC50s of 11.2 and 7.6 nM, respectively . Englerin A can induce renal carcinoma cells death by elevated Ca2+ influx and Ca2+ cell overload .


Synthesis Analysis

The total synthesis of Englerin A has been achieved by Nicolaou, Chen, and their team . The synthesis involves forming a reactive oxopyrilium species from the cyclohexenone, which then undergoes a [5+2] cycloaddition with the acrylate . The synthesis of Englerin A has also been achieved through a bicyclization approach, culminating in a formal asymmetric total synthesis .


Molecular Structure Analysis

Englerin A has a molecular weight of 442.55 and a chemical formula of C26H34O6 . It is a cinnamate ester (glycolate ester) and is a guaiane sesquiterpenoid .


Chemical Reactions Analysis

Englerin A induces calcium influx and membrane depolarization in cells expressing high levels of TRPC4 or its close ortholog TRPC5 . Both the englerin A induced current and the englerin A induced growth inhibition can be blocked by the TRPC4/C5 inhibitor ML204 .


Physical And Chemical Properties Analysis

Englerin A is a solid substance with a white to light yellow color . It is soluble in methanol .

Scientific Research Applications

Analgesic and Anti-Inflammatory Effects

Englerin A has been found to have analgesic and anti-inflammatory effects . In a study, it was found that Englerin A treatment in CD1 mice inhibited thermal hyperalgesia and mechanical allodynia in a dose-dependent manner . Furthermore, Englerin A significantly reduced the volume of carrageenan-induced paw oedema and the mass of the treated paws . These findings suggest that Englerin A could be a potential therapeutic agent for pain and inflammation.

Inhibition of Growth in Cancer Cell Lines

Englerin A has been identified as a potent inhibitor of growth in various cancer cell lines, especially renal cell carcinomas. Its unique structure and selective inhibitory effects make it a promising candidate for cancer treatment.

Altered Lipid Metabolism in Renal Cell Carcinoma

Englerin A profoundly alters lipid metabolism in clear cell renal carcinoma (cc-RCC) cell lines . Metabolomics analyses indicated that Englerin A generated significant levels of ceramides that were highly toxic to these cells . This suggests that disruptions in lipid metabolism could be a targetable vulnerability in renal cell carcinoma.

Induction of ER Stress in Renal Cell Carcinoma

Englerin A induces endoplasmic reticulum (ER) stress in cc-RCC cell lines . The ER stress signaling pathway is a potential therapeutic target in renal cell carcinoma, and the induction of ER stress by Englerin A suggests another mechanism by which it exerts its cytotoxic effects .

Induction of Acute Inflammatory Response

Englerin A induces an acute inflammatory response . The acute inflammatory response induced by Englerin A may mediate anti-tumor immunity .

Potential Agonist for TRPC4/5 Channels

Englerin A, an extract from the East African plant Phyllanthus engleri, has been identified as a TRPC4/5 agonist . However, the study found that the anti-inflammatory and analgesic effects of Englerin A were preserved in the carrageenan model in animals lacking TRPC5 expression or in mice treated with TRPC4/5 antagonist ML204 . This suggests that while Englerin A activates a sub-population of dorsal root ganglion (DRG) neurons, it induces a novel TRPC4/5-independent analgesic and anti-inflammatory effect in vivo .

Safety And Hazards

Englerin A is a highly toxic natural product . Inhalation of the smoke from the tree from which Englerin A is extracted causes death . Therapeutic dosage may alter blood sugar and/or insulin resistance .

properties

IUPAC Name

[(1S,2R,5R,6R,7S,8R,10R)-10-(2-hydroxyacetyl)oxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O6/c1-16(2)26-14-20(30-22(29)15-27)25(4,32-26)19-12-10-17(3)23(19)24(26)31-21(28)13-11-18-8-6-5-7-9-18/h5-9,11,13,16-17,19-20,23-24,27H,10,12,14-15H2,1-4H3/b13-11+/t17-,19-,20-,23-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACOFEKSDCOVMV-RRYXBOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C(C3(CC(C2(O3)C)OC(=O)CO)C(C)C)OC(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]1[C@@H]([C@@]3(C[C@H]([C@]2(O3)C)OC(=O)CO)C(C)C)OC(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Englerin A

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